molecular formula C16H27ClN2O2 B13830724 Dimethocaine-d4 Hydrochloride

Dimethocaine-d4 Hydrochloride

Cat. No.: B13830724
M. Wt: 318.87 g/mol
InChI Key: WWTWKTDXBNHESE-KQWCWKDASA-N
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Description

Dimethocaine-d4 Hydrochloride is a synthetic compound that is structurally related to dimethocaine, a derivative of cocaine. It is primarily used in scientific research, particularly in the fields of proteomics and neurochemistry. The compound is known for its local anesthetic properties and its ability to inhibit dopamine reuptake, producing stimulatory effects similar to those of cocaine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethocaine-d4 Hydrochloride is synthesized through the esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylaminopropanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The resulting product is then purified and converted into its hydrochloride salt form to enhance its solubility in water.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Dimethocaine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Dimethocaine-d4 Hydrochloride exerts its effects by inhibiting the uptake of dopamine by blocking dopamine transporters. This leads to an increase in dopamine levels in the synaptic cleft, resulting in stimulatory effects. The compound also acts as a local anesthetic by reversibly blocking sodium channels in nerve cells, disrupting the transmission of nerve impulses and leading to numbness in the targeted area .

Properties

Molecular Formula

C16H27ClN2O2

Molecular Weight

318.87 g/mol

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D;

InChI Key

WWTWKTDXBNHESE-KQWCWKDASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCC(C)(C)CN(CC)CC)[2H])[2H])N)[2H].Cl

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

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